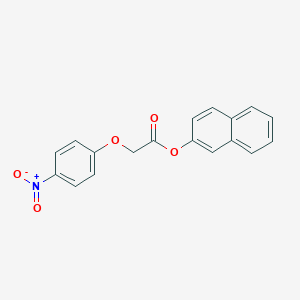

2-Naphthyl {4-nitrophenoxy}acetate

Description

Contextualization within Ester Chemistry and Naphthyl/Nitrophenyl Derivatives

2-Naphthyl {4-nitrophenoxy}acetate is structurally an ester, a class of organic compounds formed from the condensation of a carboxylic acid and an alcohol. chemicalbook.com In this case, it is the ester of 4-nitrophenoxyacetic acid and 2-naphthol (B1666908). The general synthesis of esters, known as esterification, is a reversible reaction, and esters can be hydrolyzed back to their constituent acid and alcohol. chemicalbook.com

The molecule incorporates two key functional components that define its chemical character: a naphthyl group and a nitrophenyl group.

Naphthyl Derivatives : The 2-naphthyl portion of the molecule is derived from 2-naphthol. Naphthyl compounds, bicyclic aromatic hydrocarbons, are known for their use as intermediates in the synthesis of dyes, pigments, and some pharmaceuticals. sciencepublishinggroup.com The esterification of 2-naphthol to form 2-naphthyl acetate (B1210297) is a common laboratory procedure, often achieved by reacting 2-naphthol with acetic anhydride (B1165640) in the presence of a base or a catalyst. sciencepublishinggroup.comprepchem.com

Nitrophenyl Derivatives : The {4-nitrophenoxy}acetate part of the molecule contains a nitro-substituted phenyl ring. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the ester. 4-Nitrophenyl acetate, a related compound, is widely used as a substrate in biochemical assays to detect the activity of esterase and lipase (B570770) enzymes. sigmaaldrich.com The hydrolysis of the ester releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. sigmaaldrich.com The synthesis of 4-nitrophenyl acetate can be achieved by the acetylization of sodium p-nitrophenolate.

The combination of these two moieties in this compound results in a molecule with a complex electronic and steric profile, suggesting a range of potential chemical behaviors.

Overview of Chemical Significance and Research Trajectories for the Compound

While specific research on this compound is not widely published, its chemical structure suggests several potential areas of significance and research interest. The presence of the 4-nitrophenoxy group makes it a candidate for use as a reagent or probe in various chemical and biochemical systems.

Potential research trajectories for this compound could include:

As a Synthetic Intermediate : The ester linkage can be cleaved under specific conditions to release 2-naphthol and 4-nitrophenoxyacetic acid, making it a potential protecting group or a precursor in multi-step organic syntheses. The synthesis of complex molecules often relies on such intermediates to introduce specific functional groups. researchgate.net

In Materials Science : Aromatic esters are sometimes used in the development of specialty polymers and resins. sigmaaldrich.comnih.gov The rigid structure of the naphthyl group combined with the polar nitro group could impart unique properties to polymeric materials.

In Analytical Chemistry : The 4-nitrophenyl group is a well-known chromophore. It is plausible that this compound could be used in a similar manner to 4-nitrophenyl acetate as a substrate for detecting hydrolytic enzyme activity. The release of a chromogenic or fluorogenic leaving group upon reaction is a common strategy in the design of chemical probes.

The study of such a molecule would likely begin with its synthesis, which could plausibly be achieved via the esterification of 2-naphthol with 4-nitrophenoxyacetic acid or its acid chloride derivative. Subsequent research would then explore its reactivity, spectroscopic properties, and potential applications in the areas outlined above.

Data Tables

The following tables provide data for related compounds to offer context for the potential properties of this compound.

Table 1: Properties of 2-Naphthyl Acetate

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Powder |

| Melting Point | 67-70 °C |

| Solubility | Ethanol: 50 mg/mL |

Source: sciencepublishinggroup.com

Table 2: Properties of 4-Nitrophenyl Acetate

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 77-79 °C |

| Density | 1.244 g/cm³ (at 20 °C) |

| Vapor Pressure | <0.1 hPa (at 20 °C) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13NO5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

naphthalen-2-yl 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C18H13NO5/c20-18(12-23-16-9-6-15(7-10-16)19(21)22)24-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |

InChI Key |

NLUREJCVUBIGMW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Naphthyl 4 Nitrophenoxy Acetate

Established Synthetic Pathways for the Compound

The formation of 2-Naphthyl {4-nitrophenoxy}acetate is centered around the creation of an ester linkage between 4-nitrophenoxyacetic acid and 2-naphthol (B1666908). This can be approached through direct esterification or by employing strategies that involve the synthesis of the phenoxyacetate (B1228835) precursor followed by its reaction with the naphthol.

Esterification Approaches for Acetate (B1210297) Moiety Formation

The final and crucial step in the synthesis of this compound is the esterification reaction. This involves the formation of the ester bond between the carboxylic acid group of 4-nitrophenoxyacetic acid and the hydroxyl group of 2-naphthol.

A common method is the direct acid-catalyzed esterification, often referred to as Fischer esterification. In this process, 4-nitrophenoxyacetic acid and 2-naphthol are reacted in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Alternatively, to achieve higher yields and milder reaction conditions, the carboxylic acid can be activated. One such method involves converting 4-nitrophenoxyacetic acid to its more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrophenoxyacetyl chloride can then readily react with 2-naphthol, in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the desired ester.

Another activation strategy is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the esterification under mild conditions and is particularly useful for sensitive substrates.

Strategies Involving Phenoxyacetate and Naphthol Precursors

The synthesis of the key precursor, 4-nitrophenoxyacetic acid, is a critical preliminary step. This is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org In this reaction, the sodium or potassium salt of 4-nitrophenol (B140041) is reacted with a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, or their corresponding esters. ontosight.aiprepchem.com The phenoxide, acting as a nucleophile, displaces the halide to form the ether linkage, yielding 4-nitrophenoxyacetic acid. ontosight.aiprepchem.com

The reaction conditions for the synthesis of 4-nitrophenoxyacetic acid are outlined in the table below, based on established laboratory procedures. prepchem.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| p-Nitrophenol, Chloroacetic Acid | Sodium Hydroxide | Water | Reflux | 50-60% |

| 4-Nitrophenol, Ethyl Bromoacetate | Potassium Carbonate | Acetone | Reflux | High |

Following the synthesis of 4-nitrophenoxyacetic acid, the subsequent esterification with 2-naphthol proceeds as described in the previous section to yield this compound. A related synthesis of ethyl (naphthalen-2-yloxy)acetate involves reacting 2-naphthol with ethyl chloroacetate (B1199739) in the presence of potassium carbonate in acetone, which suggests a similar approach could be viable for the target molecule. iucr.org

Advanced Synthetic Route Development and Optimization

Regioselective Synthesis Considerations

The structure of the target compound, with the acetate group attached to the 2-position of the naphthalene (B1677914) ring, necessitates a regioselective approach. The use of 2-naphthol as a starting material inherently ensures the correct substitution pattern on the naphthalene core. Any synthesis must start with or generate the correct naphthol isomer to avoid the formation of the 1-naphthyl isomer.

The regioselective synthesis of substituted naphthalenes is a significant area of research in organic chemistry. nih.govrsc.orgacs.orgbohrium.comresearchgate.net While direct regioselective synthesis of the entire this compound molecule in a single step is complex, controlling the regiochemistry during the synthesis of substituted naphthol precursors is a potential area for advanced development. However, for this specific compound, the commercial availability and well-defined reactivity of 2-naphthol make it the most practical and regioselective starting point.

Efficiency Enhancements in Compound Synthesis

Several strategies can be employed to enhance the efficiency of the synthesis of this compound.

For the Williamson ether synthesis of the 4-nitrophenoxyacetic acid precursor, phase-transfer catalysis could be employed. This technique can facilitate the reaction between the aqueous phenoxide salt and the organic haloacetate ester, potentially leading to faster reaction times and milder conditions.

In the esterification step, the choice of catalyst and reaction conditions plays a crucial role. While traditional acid catalysis is effective, the use of more advanced coupling agents can improve yields and reduce the formation of byproducts. The optimization of solvent, temperature, and reaction time is also critical. For instance, conducting the reaction under anhydrous conditions is essential to prevent the hydrolysis of the activated acid or the final ester product.

Comprehensive Spectroscopic and Structural Characterization of 2 Naphthyl 4 Nitrophenoxy Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

While no NMR data is available for 2-Naphthyl {4-nitrophenoxy}acetate, the following sections detail the known NMR characteristics of its precursor molecules.

Unambiguous Structural Assignments via ¹H NMR and ¹³C NMR Spectroscopy

2-Naphthyl acetate (B1210297):

The ¹H NMR spectrum of 2-Naphthyl acetate displays characteristic signals corresponding to the naphthyl and acetyl protons. chemicalbook.com

Table 1: ¹H NMR Spectral Data for 2-Naphthyl acetate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.85 - 7.79 | m | Aromatic Protons |

| 7.50 - 7.44 | m | Aromatic Protons |

| 7.26 | d | Aromatic Proton |

| 2.37 | s | Acetyl Protons (-COCH₃) |

4-Nitrophenyl acetate:

The ¹H and ¹³C NMR spectra of 4-Nitrophenyl acetate have been well-documented. nih.gov The strong electron-withdrawing effect of the nitro group and the ester functionality significantly influences the chemical shifts of the aromatic protons and carbons.

Table 2: ¹H NMR Spectral Data for 4-Nitrophenyl acetate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.28 | d | Protons ortho to -NO₂ |

| 7.40 | d | Protons meta to -NO₂ |

| 2.34 | s | Acetyl Protons (-COCH₃) |

Table 3: ¹³C NMR Spectral Data for 4-Nitrophenyl acetate

| Chemical Shift (δ) ppm | Assignment |

| 168.9 | Carbonyl Carbon (C=O) |

| 155.5 | Carbon attached to Oxygen |

| 145.7 | Carbon attached to -NO₂ |

| 125.2 | Carbons ortho to -NO₂ |

| 122.5 | Carbons meta to -NO₂ |

| 21.2 | Methyl Carbon (-CH₃) |

Elucidation of Molecular Conformation using Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Specific 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are not available in the reviewed literature. Such studies would be essential to confirm the connectivity and spatial relationships between the naphthyl, acetate, and nitrophenyl moieties.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

There are no dynamic NMR studies reported for this compound. Such investigations could provide insights into the rotational barriers around the ester and ether linkages within the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups. While data for the target compound is absent, the spectra of its components are informative.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

2-Naphthyl acetate:

The FT-IR spectrum of 2-Naphthyl acetate would be expected to show a strong absorption band for the ester carbonyl group.

4-Nitrophenyl acetate:

The FT-IR spectrum of 4-Nitrophenyl acetate shows characteristic absorption bands for the nitro group, the ester carbonyl, and the C-O stretching vibrations. nist.govresearchgate.net

Table 4: Key FT-IR Absorption Bands for 4-Nitrophenyl acetate

| Wavenumber (cm⁻¹) | Assignment |

| ~1752 | C=O Stretch (Ester) |

| ~1523 | Asymmetric N-O Stretch (Nitro) |

| ~1343 | Symmetric N-O Stretch (Nitro) |

| ~1195 | C-O Stretch (Ester) |

The synthesis of N-(4-nitrophenyl) acetamide (B32628), a related compound, has been characterized by FT-IR, showing strong peaks for the amide N-H stretch and the C=O stretch, as well as the characteristic absorptions for the para-substituted nitro group. jcbsc.org

Raman Spectroscopy for Molecular Vibrational Signatures

No specific Raman spectroscopy data was found for this compound. The Raman spectrum of 4-Nitrophenyl acetate is available and would complement its FT-IR data, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy is a important set of techniques used to probe the electronic structure of molecules by observing the absorption and emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy of this compound would be expected to reveal characteristic absorption bands corresponding to the electronic transitions within its aromatic systems. The spectrum would likely be a composite of the transitions associated with the naphthyl and nitrophenoxy moieties. Typically, the nitrophenoxy group would exhibit strong absorption due to n-π* and π-π* transitions, which could be influenced by the electronic effects of the ester linkage. The naphthyl group also possesses distinct π-π* transitions. The specific wavelengths (λmax) and molar absorptivities (ε) would provide insights into the conjugation and electronic environment of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, it would confirm the elemental composition of the parent ion, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility and thermal stability of this compound would be key factors. If amenable to this technique, GC-MS would provide information on its retention time and a mass spectrum corresponding to its electron ionization (EI) fragmentation pattern. This would be useful for identifying the compound in a mixture and for gaining initial structural information based on the observed fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of less volatile or thermally labile compounds. For this compound, this method would be highly suitable. It would allow for the separation of the compound from a mixture, followed by its ionization (e.g., via electrospray ionization - ESI) and subsequent tandem mass spectrometry (MS/MS) analysis. The MS/MS spectrum would reveal characteristic fragmentation pathways, providing detailed structural insights by breaking down the precursor ion into smaller product ions. This data is invaluable for the unambiguous identification and structural confirmation of the molecule.

X-ray Crystallography for Three-Dimensional Structure Determination

The process of single-crystal X-ray crystallography begins with the growth of a high-quality single crystal of the compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern of spots of varying intensities. carleton.edu By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. creative-biostructure.com

This dataset is then processed to determine the unit cell dimensions—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. carleton.edu The positions of the individual atoms within the unit cell are then determined by solving the "phase problem" and refining a structural model against the experimental data. carleton.edu

Furthermore, the crystal packing would be elucidated, showing the arrangement of the molecules relative to one another. This would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or other non-covalent interactions, which govern the stability of the crystal structure. rsc.orgnih.gov The nitro group, being a strong electron-withdrawing group, could also participate in specific intermolecular interactions that influence the crystal packing. rsc.org

While awaiting experimental data, hypothetical crystallographic parameters can be proposed based on known structures of similar compounds. Below are tables illustrating the type of data that would be obtained from a single-crystal X-ray diffraction study of this compound.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₈H₁₃NO₄ |

| Formula weight | 319.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510.6 |

| Z | 4 |

| Calculated density (g/cm³) | 1.403 |

| Absorption coefficient (mm⁻¹) | 0.101 |

| F(000) | 664 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.135 |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C(1)-O(1) | 1.36 |

| O(1)-C(2) | 1.42 |

| C(2)-O(2) | 1.21 |

| C(2)-C(3) | 1.51 |

| C(aromatic)-N | 1.47 |

| N-O(nitro) | 1.22 |

| C(1)-O(1)-C(2) | 117.5 |

| O(1)-C(2)-O(2) | 123.0 |

| O(1)-C(2)-C(3) | 110.0 |

| O(nitro)-N-O(nitro) | 124.5 |

Computational Chemistry and Theoretical Investigations of 2 Naphthyl 4 Nitrophenoxy Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For 2-Naphthyl {4-nitrophenoxy}acetate, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties.

Geometry Optimization and Conformational Landscape Mapping

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process is typically performed using DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311G(d,p). researchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure on the potential energy surface is located. For a molecule with several rotatable bonds, like the C-O bonds of the ester group in this compound, multiple conformers may exist.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. seejph.comrasayanjournal.co.in A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. seejph.com

For molecules with donor-acceptor characteristics, such as this compound, the HOMO is typically localized on the electron-donating moiety (the naphthyl and phenoxy groups), while the LUMO is concentrated on the electron-accepting part (the nitrophenyl group). uwa.edu.auajchem-a.com This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property vital for applications in optics. For a similar compound, N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (B32628), DFT calculations with the B3LYP/6-31G(d,p) basis set determined a HOMO-LUMO gap of 3.256 eV. seejph.com A similar range would be anticipated for this compound.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. seejph.comrasayanjournal.co.in It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are the most likely points for electrophilic interactions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP surface provides a clear, visual guide to the molecule's reactive sites. seejph.com

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.861 eV | Electron-donating ability |

| LUMO Energy | -2.605 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.256 eV | Chemical stability and reactivity |

| Most Negative MEP Region | Nitro and Carbonyl Oxygens | Site for electrophilic attack |

| Most Positive MEP Region | Aromatic Hydrogens | Site for nucleophilic attack |

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural characterization of new compounds.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, often show excellent agreement with experimental FT-IR spectra. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (typically ~1735-1750 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹, respectively), C-O ester stretches, and various C-H and C=C stretching and bending modes of the aromatic rings. seejph.comchemicalbook.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations, performed on the DFT-optimized geometry, provide theoretical shifts that can be correlated with experimental data to confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the protons on the naphthyl and nitrophenyl rings in their characteristic aromatic regions. The ¹³C NMR spectrum would be notable for the carbonyl carbon signal of the ester and the carbons attached to the oxygen and nitro groups. Comparing calculated and experimental shifts is a powerful method for structural validation. seejph.commdpi.com

| Spectroscopy | Functional Group/Atom | Predicted Value/Region |

|---|---|---|

| IR | Ester C=O Stretch | ~1735-1750 cm⁻¹ |

| Aromatic NO₂ Stretch (asym) | ~1515-1560 cm⁻¹ | |

| Aromatic NO₂ Stretch (sym) | ~1345-1385 cm⁻¹ | |

| Ester C-O Stretch | ~1100-1300 cm⁻¹ | |

| ¹³C NMR | Ester C=O | ~160-170 ppm |

| Aromatic C-NO₂ | ~140-150 ppm | |

| Aromatic C-O | ~150-160 ppm | |

| ¹H NMR | Naphthyl Protons | ~7.5-8.5 ppm |

| Nitrophenyl Protons | ~7.0-8.3 ppm |

Non-Linear Optical (NLO) Properties Theoretical Assessment

Molecules with significant intramolecular charge transfer, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system (push-pull systems), often exhibit significant non-linear optical (NLO) properties. analis.com.my this compound possesses a donor group (naphthyl-phenoxy) and a strong acceptor group (nitrophenyl), making it a candidate for NLO activity.

Theoretical calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.comrsc.org A large hyperpolarizability value (β) indicates a strong second-order NLO response. These calculations are typically performed using DFT methods, sometimes with specialized long-range corrected functionals like CAM-B3LYP, which are better suited for describing charge-transfer states. nih.gov Studies on similar push-pull systems have shown that the presence of conjugated linkers and strong donor/acceptor pairs can lead to large β values, suggesting potential for use in optoelectronic devices. analis.com.myrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, intermolecular interactions, and behavior in solution. science.govacs.org

For this compound, an MD simulation could be used to explore its conformational flexibility in different solvents, showing how the molecule folds and moves in a condensed phase. It can also be used to simulate interactions with other molecules, such as receptors or materials surfaces, providing insights into binding affinities and mechanisms. acs.org For instance, simulations of acetate anions in aqueous solutions have been used to calculate binding free energies with various cations, demonstrating the power of MD to probe intermolecular forces. science.gov

Investigation of Mechanistic Aspects in Biological Systems Through 2 Naphthyl 4 Nitrophenoxy Acetate

Enzymatic Hydrolysis and Interaction Kinetics

2-Naphthyl {4-nitrophenoxy}acetate and its simpler analog, 2-naphthyl acetate (B1210297), serve as effective substrates for a variety of esterases, enabling detailed investigation of their catalytic mechanisms.

Substrate Activity with Esterases (e.g., α-Chymotrypsin, Lipases, Carbonic Anhydrase II)

α-Chymotrypsin : This serine protease effectively catalyzes the hydrolysis of 2-naphthyl acetate. researchgate.netacs.org The reaction is commonly monitored spectrophotometrically by measuring the increase in absorbance from the product, 2-naphthol (B1666908). rsc.org The accessibility of the enzyme to the substrate is a critical factor influencing the reaction rate, particularly in micellar solutions. rsc.orgrsc.org

Lipases : Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are known to hydrolyze a wide array of carboxylic ester bonds. nih.gov While direct studies on this compound are limited, lipases readily hydrolyze similar compounds like p-nitrophenyl esters and α-naphthyl acetate. mdpi.com For instance, lipoprotein lipase (B570770) from bovine milk is capable of hydrolyzing water-soluble esters like p-nitrophenyl acetate (PNPA). nih.gov The broad substrate specificity of lipases suggests they are capable of hydrolyzing this compound. nih.gov

Carbonic Anhydrase II (CAII) : Human Carbonic Anhydrase II (hCAII), a zinc metalloenzyme, exhibits a promiscuous yet weak esterase activity towards the bulky substrate 2-naphthyl acetate (2NA). acs.orgnih.gov This activity is significantly lower than its activity towards more activated esters like 4-nitrophenyl acetate (PNPA). acs.orgnih.gov The catalytic efficiency (kcat/KM) of wild-type hCAII for 2NA hydrolysis is approximately 25 M⁻¹s⁻¹.

Enzymatic Reaction Rate and Turnover Mechanism Analysis

The hydrolysis of naphthyl esters by these enzymes generally follows a Michaelis-Menten mechanism. researchgate.netacs.org This model allows for the determination of key kinetic parameters, including the Michaelis constant (K_m) and the catalytic rate constant (k_cat). researchgate.net

For the hydrolysis of 2-naphthyl acetate by α-chymotrypsin, the reaction involves the formation of an enzyme-substrate complex, followed by the catalytic conversion to products. acs.org The presence of surfactants can influence these kinetics; for example, dodecyltrimethylammonium (B156365) bromide, above its critical micellar concentration, has been shown to increase the K_m value for 2-naphthyl acetate hydrolysis by α-chymotrypsin without significantly altering k_cat. acs.org This suggests that the surfactant affects the formation of the enzyme-substrate complex. acs.org

In the case of Carbonic Anhydrase II, the turnover rate for 2-naphthyl acetate is relatively low but can be significantly enhanced through directed evolution. acs.orgnih.gov The limited solubility of 2-naphthyl acetate can make it challenging to achieve saturation kinetics, often necessitating the determination of k_cat/K_m values only.

The table below summarizes key kinetic parameters for the hydrolysis of 2-naphthyl acetate and a related compound by different enzymes.

Modulation of Enzyme Activity by the Compound and its Analogs

The activity of esterases can be modulated by the presence of various compounds, including analogs of this compound and other molecules.

Directed evolution has been successfully used to enhance the esterase activity of Carbonic Anhydrase II towards 2-naphthyl acetate. acs.orgnih.gov Mutations, such as Ala65Val in the active site and Thr200Ala at its entrance, have led to a 40-fold increase in the hydrolysis rate. acs.orgnih.gov These modifications adapt the active site for bulkier substrates without compromising the enzyme's native CO₂ hydration activity. acs.orgnih.gov

Furthermore, studies with β-lapachone and its phenoxy analogues have shown them to be potent, reversible inhibitors of human carboxylesterases (CEs), with K_i values in the nanomolar range. nih.gov This indicates that molecules with structural similarities to the naphthyl group can act as effective modulators of esterase activity.

Molecular Interactions with Biological Targets

Beyond enzymatic hydrolysis, naphthyl-containing compounds like this compound are studied for their interactions with other significant biological molecules, namely DNA and proteins.

DNA Interaction Studies (e.g., Intercalation Mechanisms)

Naphthyl derivatives are known to interact with DNA, often through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. rsc.orgnih.govmdpi.com This type of interaction can be influenced by the specific functional groups attached to the naphthyl core. For example, the presence of thiono or thio groups on a naphthalimide structure can enhance both DNA intercalation and its subsequent photocleavage. rsc.org

Viscosity measurements of DNA solutions are a common method to study intercalation. An increase in the viscosity of a DNA solution upon addition of a compound is indicative of the lengthening of the DNA helix, a characteristic of intercalation. nih.govmdpi.com While specific studies on this compound are not prevalent, the planar naphthyl ring suggests a potential for such interactions. nih.gov Molecular docking studies with similar naphthyl derivatives have shown that the planarity of the extra aromatic ring enhances stacking interactions with DNA base pairs. nih.gov

Protein Binding Studies (e.g., Human Albumin Interactions)

Human Serum Albumin (HSA), the most abundant protein in blood plasma, is known for its ability to bind a vast array of molecules, including various esters. tandfonline.commdpi.com HSA exhibits pseudo-esterase activity towards substrates like α- and β-naphthyl acetate and p-nitrophenyl acetate. mdpi.complos.orgnih.govplos.org This activity is often associated with a specific tyrosine residue, Tyr411, located in a high-affinity binding site. tandfonline.complos.org

The interaction between HSA and ester substrates like p-nitrophenyl acetate involves rapid acetylation of the protein. nih.gov While Tyr411 is a primary site, other residues, including numerous lysines, can also become acetylated, leading to stable adducts. nih.gov The binding of ligands to HSA can inhibit its esterase-like activity. plos.orgplos.org For instance, the binding of drugs to the FA3-FA4 cleft of HSA, where Tyr411 is located, competitively inhibits the hydrolysis of 4-nitrophenyl esters. plos.orgplos.org

The table below summarizes the interactions of Human Serum Albumin with related ester compounds.

Influence on Specific Biochemical Pathways (e.g., Quorum Sensing Inhibition)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in response to population density. mdpi.commdpi.com In pathogenic bacteria like Pseudomonas aeruginosa, QS is a key regulator of virulence, making it an attractive target for novel anti-infective therapies. mdpi.comnih.gov The P. aeruginosa QS network includes the pqs system, which utilizes 2-alkyl-4(1H)-quinolone (AQ) signal molecules. mdpi.com

A crucial enzyme in this pathway is PqsD, which is essential for the biosynthesis of the Pseudomonas quinolone signal (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). researchgate.netrsc.org Inhibition of PqsD presents a promising strategy to disrupt QS and mitigate virulence. rsc.org While direct studies on this compound are not extensively documented in this specific context, research on structurally related molecules provides significant insights. For instance, compounds featuring a (2-nitrophenyl)methanol scaffold have been identified as potent inhibitors of PqsD. rsc.orgrsc.org These inhibitors were shown to reduce the production of HHQ and PQS, and to significantly inhibit biofilm formation without affecting bacterial growth, a desirable trait for anti-virulence agents. rsc.orgfrontiersin.org

The structural components of this compound—the naphthyl and nitrophenyl moieties—are recognized in various biological systems. For example, Phenylalanine-Arginine Beta-Naphthylamide, which contains a naphthyl group, has been studied for its effects on QS and virulence factors in P. aeruginosa. tums.ac.ir This suggests that the naphthyl group can interact with bacterial protein targets. The nitrophenyl group is also a key feature in other PqsD inhibitors and compounds designed to target various enzymes. frontiersin.orgnih.gov The presence of these motifs in this compound suggests its potential to interact with and modulate biochemical pathways like quorum sensing, warranting further investigation.

Structure-Activity Relationship (SAR) and Mechanistic Elucidation of Biological Effects

The rational design of analogs based on a lead compound like this compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs would typically involve systematic modification of its three main components: the 2-naphthyl group, the {4-nitrophenoxy} group, and the acetate linker.

A general synthetic approach could involve the esterification of a substituted 2-naphthol with a substituted 4-nitrophenoxyacetic acid derivative. The phenoxyacetic acid intermediates can be prepared via the Williamson ether synthesis, reacting a substituted 4-nitrophenol (B140041) with an alpha-haloacetate. For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized by reacting a core structure with various aldehydes, demonstrating the feasibility of modifying moieties attached to a nitrophenoxy group. nih.govd-nb.info Similarly, various esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized to create prodrugs, showcasing methods to modify the naphthyl portion. nih.gov

Analog design strategies would explore:

Substitution on the Naphthyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the naphthalene (B1677914) ring to probe interactions with hydrophobic pockets and specific residues in a target protein. nih.gov

Modification of the Nitrophenyl Ring: Altering the position of the nitro group (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups to fine-tune electronic properties and hydrogen bonding capabilities. nih.gov

Alterations to the Linker: Modifying the length and flexibility of the acetate linker (e.g., using propionate (B1217596) or butyrate (B1204436) linkers) or replacing the ether oxygen with sulfur or an amino group to optimize the spatial orientation of the aromatic moieties.

These systematic modifications allow for the construction of a library of analogs, which can then be screened to establish a comprehensive structure-activity relationship (SAR).

The biological activity of the this compound scaffold is intrinsically linked to its structural features. By analyzing analogs, a correlation between these features and biological potency can be established.

The Naphthyl Moiety: The large, hydrophobic surface area of the naphthalene ring is crucial for binding, often fitting into deep hydrophobic pockets within an enzyme's active site. nih.gov SAR studies on naphthoquinone esters have shown that the naphthalene ring is advantageous for activity compared to a smaller benzene (B151609) ring. tandfonline.com In other inhibitor classes, the introduction of a 2-naphthyl group led to highly potent compounds, underscoring the importance of this bulky hydrophobic group. nih.gov

The Phenoxy-acetate Linker: The ester and ether functionalities within the linker are key. The ester group is susceptible to hydrolysis by esterases, which can be a factor in the compound's mechanism of action or metabolism. The ether linkage provides a specific angle and rotational flexibility, positioning the two aromatic systems relative to each other. The length of this linker is critical; studies on other inhibitor series show a parabolic relationship between linker length and potency, with an optimal length achieving the best fit in the target protein. scispace.com

The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence and position on the phenyl ring significantly influence the molecule's electronic distribution and ability to form specific interactions with amino acid residues like arginine or lysine (B10760008) in a binding site. Studies on other inhibitor classes have demonstrated that the presence and substitution pattern on a phenyl ring are critical for potency. nih.gov

Table 1: Interactive Summary of Hypothetical Structure-Activity Relationships for this compound Analogs This table is based on trends observed in related compound series.

| Modification Area | Specific Change | Predicted Impact on Activity | Rationale |

| Naphthyl Ring | Add small alkyl/alkoxy groups | Potentially Increase | Enhances hydrophobicity for improved binding in non-polar pockets. tandfonline.com |

| Add bulky groups | Potentially Decrease | May cause steric hindrance at the binding site. | |

| Add polar groups (e.g., -OH) | Variable | Could introduce new hydrogen bonds or be unfavorable in a hydrophobic pocket. | |

| Nitrophenyl Ring | Move nitro to ortho or meta | Likely to alter activity/selectivity | Changes the electronic profile and hydrogen bonding vectors. nih.gov |

| Replace nitro with -CN or -CF₃ | May Retain/Alter Activity | Maintains electron-withdrawing character but with different steric and bonding properties. | |

| Replace nitro with -OCH₃ or -CH₃ | Likely Decrease | Electron-donating groups may be unfavorable if electron-withdrawing nature is key. | |

| Linker | Increase linker length | Decrease after optimum | Optimal length is required for correct positioning of terminal groups. scispace.com |

| Replace ether oxygen with sulfur | May alter activity | Changes bond angles, length, and polarity, potentially affecting fit. |

To understand how this compound and its analogs exert their effects at a molecular level, computational techniques like pharmacophore modeling and molecular docking are employed. nih.govnih.gov

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.compreprints.org For a potential QS inhibitor based on this scaffold, a pharmacophore model might include:

Two hydrophobic or aromatic centers representing the naphthyl and phenyl rings. nih.gov

A hydrogen bond acceptor feature for the nitro group's oxygen atoms and/or the ether and ester oxygens. nih.gov

Defined spatial distances and angles between these features that map onto the complementary residues of the target's binding site.

This model can then be used to rapidly screen large virtual databases for new compounds with different chemical backbones but the same essential pharmacophoric features. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For this compound, docking studies against a putative target like PqsD or a viral protease would be performed. researchgate.netnih.gov The docking simulations would place the ligand into the active site, and a scoring function would estimate the binding affinity. nih.gov

These studies can reveal key interactions, such as:

The naphthyl ring sitting in a hydrophobic pocket lined with non-polar amino acids. nih.gov

The nitro group forming hydrogen bonds or electrostatic interactions with specific polar or charged residues at the active site entrance. researchgate.netchemrxiv.org

The acetate linker adopting a specific conformation to bridge two sub-pockets within the binding site.

By docking a series of designed analogs, researchers can rationalize the observed SAR data. For example, docking could show why a bulkier group on the naphthyl ring leads to a steric clash, or why moving the nitro group allows for a more favorable hydrogen bond, thus explaining changes in potency. nih.govnih.gov Together, these computational tools are invaluable for refining lead compounds and identifying novel, potent, and selective inhibitors.

Potential Research Applications of 2 Naphthyl 4 Nitrophenoxy Acetate

Chemical Probes for Biochemical Pathways

The 2-naphthyl portion of the molecule is a well-known fluorophore. This inherent fluorescence is a key feature that could be exploited for the development of chemical probes. In a cellular environment, the ester linkage of 2-Naphthyl {4-nitrophenoxy}acetate could be susceptible to cleavage by specific enzymes, such as esterases. This cleavage event would separate the fluorescent 2-naphthol (B1666908) from the quenching 4-nitrophenoxy group, leading to a detectable change in fluorescence.

This "turn-on" fluorescent response could be used to map the activity of certain enzymes within biochemical pathways, providing a visual indicator of metabolic processes in real-time. The specificity of the probe could potentially be tuned by modifying the acetate (B1210297) linker to be recognized by different classes of enzymes.

Table 1: Potential Fluorometric Properties

| Property | Predicted Value/Characteristic |

|---|---|

| Excitation Wavelength (λex) | ~320-330 nm |

| Emission Wavelength (λem) | ~350-450 nm (post-cleavage) |

Development of Analytical Assays (e.g., Spectrophotometric Enzyme Assays)

The 4-nitrophenoxy group is an excellent leaving group, and its release as 4-nitrophenol (B140041) can be readily detected by spectrophotometry due to its distinct yellow color and absorbance maximum around 405 nm. sigmaaldrich.com This principle is the foundation of many established enzyme assays. sigmaaldrich.comnih.gov

Consequently, this compound is a strong candidate for the development of novel spectrophotometric assays for ester-cleaving enzymes. In such an assay, the enzyme's activity would be directly proportional to the rate of formation of the yellow-colored 4-nitrophenolate (B89219) anion, which can be continuously monitored.

The Hydrolysis Reaction:

This compound + H₂O ---(Enzyme)---> 2-Naphthyl-acetate + 4-Nitrophenol

This type of assay offers a simple, robust, and continuous method for determining enzyme kinetics and for screening potential enzyme inhibitors. A thermodynamic investigation into the hydrolysis of similar compounds like 1-naphthyl acetate and 4-nitrophenyl acetate has been conducted, providing valuable data for the development of such assays. nih.govnrel.gov

Table 2: Comparison of Chromogenic Substrates

| Substrate | Enzyme Class | Detection Wavelength |

|---|---|---|

| p-Nitrophenyl acetate | Esterases, Lipases | ~405 nm sigmaaldrich.com |

| 2-Naphthyl acetate | Esterases | Coupled reaction with a diazonium salt researchgate.net |

| This compound (Predicted) | Esterases | ~405 nm |

Advanced Materials Research Potential (e.g., Photo-responsive Materials)

The presence of both a naphthalene (B1677914) ring and a nitroaromatic system in this compound suggests potential applications in the field of advanced materials, particularly those that are photo-responsive. Naphthalene derivatives have been investigated for their role in photo-responsive molecular crystals that can undergo shape changes upon light exposure. mdpi.com Similarly, molecules containing azobenzene, which has a related N=N bond, are known to undergo structural changes when irradiated with light, a property utilized in creating smart materials. nih.govmdpi.com

The nitro group in this compound could also impart photo-responsive properties. It is conceivable that under specific wavelengths of light, the molecule could undergo conformational changes or even photochemical reactions. This could lead to alterations in the bulk properties of a material incorporating this compound, such as changes in polarity, solubility, or mechanical characteristics. nih.gov Research into these potential photo-responsive behaviors could open doors to the development of novel smart materials for applications in areas like optical data storage or light-controlled delivery systems.

Advanced Analytical Method Development for 2 Naphthyl 4 Nitrophenoxy Acetate Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For a compound like 2-Naphthyl {4-nitrophenoxy}acetate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) present viable analytical pathways.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is particularly well-suited for the analysis of this compound due to the compound's aromatic nature and relatively low volatility. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the presence of both a naphthalene (B1677914) and a nitrophenyl group, reversed-phase HPLC is a logical starting point. Columns with stationary phases that offer π-π interactions, in addition to hydrophobic interactions, can be particularly effective. For instance, columns with pyrenylethyl (PYE) or naphthylethyl (NPE) bonded phases can provide enhanced selectivity for aromatic compounds. nacalai.com The separation of naphthyl conjugates has been successfully achieved using reversed-phase columns, often requiring ion-pairing agents to resolve closely related compounds. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com The inclusion of an acidifier like phosphoric acid or formic acid can help to ensure sharp peak shapes, especially if there is any potential for hydrolysis of the ester linkage. sigmaaldrich.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the highly retained this compound.

Detection is most commonly achieved using a UV-Vis detector. The extensive chromophore of this compound, encompassing both the naphthalene and nitrophenyl moieties, should result in strong absorbance in the UV region, likely around 254 nm, a common wavelength for the detection of aromatic compounds. ajol.info The 4-nitrophenol (B140041) component itself has a strong absorbance that can be utilized for detection. mdpi.com

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | Provides hydrophobic and potential π-π interactions for retaining the aromatic compound. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | A common reversed-phase eluent system. The acid suppresses ionization for better peak shape. | | Gradient | 60% B to 95% B over 20 minutes | To elute the compound of interest in a reasonable time with good resolution. | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. | | Column Temperature | 35 °C | To ensure reproducibility and efficiency. sigmaaldrich.com | | Injection Volume | 10 µL | A typical volume for analytical injections. | | Detector | UV at 254 nm and 317 nm | 254 nm is a general wavelength for aromatic compounds. 317 nm is characteristic of p-nitrophenol under acidic conditions. nih.govscienceopen.com |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, gas chromatography can be a powerful tool, particularly when coupled with mass spectrometry (GC-MS) for structural confirmation. The analysis of nitroaromatic compounds by GC is a well-established technique. nih.govnih.govcapes.gov.br

For direct analysis, a high-temperature capillary column with a deactivated, low-bleed stationary phase would be necessary to prevent on-column degradation of the thermally labile ester. The use of a deactivated injection port liner is also crucial. nih.gov However, a more common approach for non-volatile or thermally sensitive compounds is derivatization to increase their volatility and thermal stability. In the case of this compound, hydrolysis followed by silylation of the resulting naphthol and nitrophenol could be a viable strategy. For instance, naphthalene metabolites are often analyzed by GC-MS after enzymatic hydrolysis and silylation. uzh.ch

An electron capture detector (ECD) is highly sensitive to the nitro group present in the molecule, making it an excellent choice for trace analysis. nih.gov Alternatively, mass spectrometry (MS) provides not only quantification but also valuable structural information for unambiguous identification. nih.govshimadzu.comresearchgate.net Headspace GC-MS has been used for the sensitive analysis of naphthalene in various matrices. nih.gov

Table 2: Potential GC Method Parameters for Analysis of this compound (or its derivatives)

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A robust, low-polarity column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen at 1.2 mL/min | Common carrier gases for GC-MS. |

| Inlet Temperature | 280 °C | High enough to ensure volatilization without causing significant degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A typical temperature program to separate compounds with a range of volatilities. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD for high sensitivity to the nitro group; MS for definitive identification. |

| Sample Preparation | Extraction with acetonitrile or dichloromethane, followed by optional derivatization (e.g., silylation). nih.govnih.gov | To isolate the analyte and improve its chromatographic properties. |

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, primarily by leveraging the strong chromophoric properties of the 4-nitrophenoxy group. nih.govscienceopen.com The principle of this method relies on the significant change in the absorption spectrum of 4-nitrophenol upon a change in pH.

Under basic conditions, the phenolic proton of the 4-nitrophenol moiety is abstracted, forming the 4-nitrophenolate (B89219) ion. This ion exhibits a strong absorbance maximum at approximately 400-405 nm, which is well-separated from the absorbance of the protonated form that absorbs at around 317 nm under acidic or neutral conditions. nih.govscienceopen.com Therefore, by hydrolyzing the ester bond of this compound to release 4-nitrophenol and then adjusting the pH to be alkaline, the concentration can be determined by measuring the absorbance at around 400 nm. nih.gov This method has been widely used for the assay of enzymes that use 4-nitrophenyl-based substrates. mdpi.com

The quantification would involve creating a calibration curve using known concentrations of 4-nitrophenol under the same basic conditions. It is crucial to ensure complete hydrolysis of the ester before measurement. This can be achieved through chemical means (e.g., using a strong base like sodium hydroxide) or potentially through enzymatic hydrolysis.

Table 3: Key Parameters for Spectrophotometric Quantification

| Parameter | Value/Condition | Significance |

|---|---|---|

| Analyte | 4-Nitrophenolate ion (from hydrolyzed this compound) | The chromophore that is quantified. |

| Wavelength of Maximum Absorbance (λmax) | ~400-405 nm nih.govresearchgate.net | The wavelength at which the measurement is taken for maximum sensitivity. |

| Molar Absorptivity (ε) | ~18,000 M⁻¹cm⁻¹ for 4-nitrophenolate | A high molar absorptivity indicates a sensitive assay. |

| Reaction Condition | Alkaline pH (e.g., pH > 9) | Necessary to convert 4-nitrophenol to the absorbing 4-nitrophenolate ion. |

| Instrumentation | UV-Vis Spectrophotometer | The instrument used for absorbance measurements. nih.gov |

Electrochemical Analytical Approaches

Electrochemical methods provide a highly sensitive and selective alternative for the analysis of this compound. The presence of the electroactive nitro group makes this compound an excellent candidate for analysis by techniques such as voltammetry. acs.orgacs.orgnih.gov

The fundamental principle behind the electrochemical detection of nitroaromatic compounds is the irreversible reduction of the nitro group at an electrode surface. acs.org Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be employed. acs.orgnih.govelectrochemsci.org These methods offer low detection limits, often in the micromolar to nanomolar range. nih.govelectrochemsci.org

The sensitivity and selectivity of the electrochemical determination can be significantly enhanced by chemically modifying the electrode surface. Materials such as mesoporous silica (B1680970) (MCM-41), graphene, and various polymers have been used to preconcentrate the analyte at the electrode surface, leading to a substantial increase in the measured current. acs.orgelectrochemsci.org For instance, glassy carbon electrodes modified with these materials have demonstrated high sensitivity for the detection of various nitroaromatic compounds. acs.org

The analysis would involve placing a solution of this compound in a suitable electrolyte solution and scanning the potential to a sufficiently negative value to observe the reduction peak of the nitro group. The peak current would be proportional to the concentration of the analyte.

Table 4: Overview of Electrochemical Methods for Nitroaromatic Compound Analysis

| Technique | Electrode Type | Principle | Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Provides information on the redox processes of the analyte. | Useful for initial electrochemical characterization. nih.gov |

| Differential Pulse Voltammetry (DPV) | Modified GCE (e.g., with PEDOT/ERGO) electrochemsci.org | Enhances sensitivity by minimizing background charging current. | Lower detection limits compared to CV. electrochemsci.org |

| Square-Wave Voltammetry (SWV) | Screen-Printed Carbon Electrode (SPCE) | A fast and sensitive technique that discriminates against background currents. | Suitable for rapid and single-run analysis. acs.orgnih.gov |

| Amperometry | Amperometric Sensor Strip | Measures the current at a fixed potential corresponding to the analyte's reduction. | Simple, portable, and suitable for field applications. nih.gov |

Future Research Directions and Translational Perspectives for 2 Naphthyl 4 Nitrophenoxy Acetate

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of 2-Naphthyl {4-nitrophenoxy}acetate can be envisioned through the esterification of 2-naphthol (B1666908) with 4-nitrophenoxyacetic acid. Future research could focus on developing novel, efficient, and environmentally friendly catalytic methods for this transformation and for the synthesis of related derivatives.

Traditional esterification methods often rely on stoichiometric amounts of activating agents or harsh conditions. Modern catalytic approaches offer milder reaction conditions, higher yields, and improved atom economy. For the synthesis of naphthyl esters, several advanced catalytic systems have been developed. For instance, nickel-based homogeneous catalysts have demonstrated high efficiency in the acetylation of 2-naphthol. researchgate.net Research into nickel nitrate (B79036) and other nickel salts has shown that they can effectively catalyze the reaction between 2-naphthol and acetylating agents like acetic acid, offering a selective and simple route to 2-naphthyl acetate (B1210297). researchgate.net

Furthermore, greener synthetic alternatives are of increasing interest. The use of acetonitrile (B52724) as a solvent in Steglich esterification, a common method for forming esters from carboxylic acids and alcohols, presents a less hazardous option compared to traditional chlorinated or amide solvents. nih.gov This method has been shown to be effective for a variety of substrates, including phenols, and could be adapted for the synthesis of this compound. nih.gov Another innovative approach involves the use of ionic liquids as catalysts for esterification, which can offer high catalytic activity, selectivity, and the potential for catalyst recycling. google.com

Future synthetic explorations could involve:

Developing novel metal-based catalysts: Investigating earth-abundant metals as catalysts for the esterification of 2-naphthol with functionalized phenoxyacetic acids. nih.gov

Enzymatic synthesis: Utilizing lipases or other esterases as biocatalysts for a highly selective and environmentally benign synthesis. researchgate.net

Flow chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

These novel synthetic strategies would not only facilitate the production of this compound but also enable the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced Multi-Omics Integration in Biological Studies

To elucidate the biological effects and potential mechanisms of action of this compound, a holistic, systems-level approach is necessary. Advanced multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful platform for such investigations. nashbio.com This integrated approach can reveal complex biological responses to small molecules that might be missed by single-omic analyses. mdpi.comnih.govbioscientifica.com

A hypothetical workflow for the multi-omics analysis of this compound could involve:

Cell-based screening: Exposing various cell lines (e.g., cancer cells, normal cells) to the compound.

Multi-omics profiling: Performing transcriptomic (RNA-Seq), proteomic (mass spectrometry), and metabolomic analyses on the treated cells.

Data integration and analysis: Using computational tools to integrate the different omics datasets and identify perturbed pathways, key molecular players, and potential protein targets of the compound. mdpi.comnih.gov

This approach can provide a comprehensive view of the compound's cellular impact, from changes in gene expression to alterations in protein levels and metabolic profiles. nashbio.com For instance, if the compound exhibits anti-cancer activity, multi-omics analysis could reveal the specific signaling pathways it disrupts. The integration of proteomics and metabolomics is particularly powerful as it provides information on the functional output of cellular processes. mdpi.com

Furthermore, single-cell multi-omics sequencing could be employed to understand the heterogeneous responses of individual cells to the compound, providing a more granular view of its mechanism of action. mdpi.com

In Silico Approaches for Predictive Modeling and Lead Optimization

Computational methods play a crucial role in modern drug discovery, from initial hit identification to lead optimization. In silico approaches can be used to predict the biological activities, pharmacokinetic properties, and potential toxicity of this compound and its derivatives, thereby guiding experimental efforts and reducing costs.

Given the presence of a nitroaromatic group, a key area of focus would be the prediction of its toxicity. Nitroaromatic compounds are known to have potential mutagenic and carcinogenic effects. doi.org Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the toxicity of such compounds based on their molecular structure. doi.orgmdpi.comosti.gov These models can analyze various molecular descriptors to predict properties like the 50% lethal dose (LD50). doi.orgmdpi.com By applying these models to this compound, researchers can gain a preliminary assessment of its toxic potential and identify structural modifications that might mitigate these risks. doi.org

In silico tools can also be instrumental in lead optimization. numberanalytics.compatsnap.com Once an initial hit like this compound is identified, computational methods can be used to:

Predict binding affinity: Molecular docking simulations can predict how the compound and its analogues bind to potential protein targets.

Optimize pharmacokinetic properties: Models can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to design compounds with better drug-like characteristics.

Guide structural modifications: By understanding the structure-activity relationships, researchers can rationally design new derivatives with improved potency and selectivity. patsnap.com

The integration of computational and experimental approaches is essential for successful lead compound optimization. numberanalytics.com

Development of Chemical Biology Tools and Probes

To further investigate the biological function and identify the specific molecular targets of this compound, the development of chemical biology tools and probes is essential. aacrjournals.orgyoutube.com These tools can be used to visualize the compound's localization within cells, identify its binding partners, and measure its effect on enzyme activity.

Given that this compound is an ester, it is a potential substrate for esterases. Esterases are a broad class of hydrolases that play important roles in various physiological and pathological processes. nih.govrsc.org Fluorogenic probes are valuable tools for detecting esterase activity in real-time. nih.govnih.gov A chemical probe based on the this compound scaffold could be designed to be non-fluorescent until the ester bond is cleaved by an esterase, leading to the release of a fluorescent reporter. Such a probe could be used to:

Screen for esterases that specifically hydrolyze this compound.

Visualize esterase activity in living cells and tissues. acs.org

Monitor the inhibition of esterase activity by potential drug candidates.

Furthermore, to identify the specific protein targets of this compound, affinity-based probes can be developed. nih.govmdpi.com This typically involves modifying the parent compound with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorophore). acs.org These probes can be used in techniques like activity-based protein profiling (ABPP) to covalently label and identify target proteins from complex biological samples. mdpi.com

The development of such chemical probes would provide invaluable tools to dissect the molecular mechanisms underlying the biological activities of this compound and to validate its potential therapeutic targets. nih.gov

Q & A

Q. What are the recommended synthesis methods for 2-naphthyl (4-nitrophenoxy)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification between 2-naphthol and 4-nitrophenoxyacetic acid derivatives. A standard approach includes:

- Dissolving reactants in methanol or ethanol with a catalytic acid (e.g., concentrated sulfuric acid).

- Refluxing for 4–6 hours to ensure complete ester formation .

- Purification via recrystallization (ethanol/water mixtures) to isolate the product.

Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:alcohol), monitor reaction progress via TLC, and use inert atmospheres to prevent oxidation of the naphthyl group.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) and UV detection at 254 nm. Compare retention times against commercial standards (if available) .

- Structural Confirmation :

Q. What are the primary applications of this compound in biochemical research?

It serves as a chromogenic substrate for esterase activity assays . Hydrolysis by esterases releases 4-nitrophenol, detectable at 405 nm. Protocols include:

- Incubating the compound with enzyme extracts in pH 7.4 buffer.

- Measuring absorbance kinetically to calculate enzyme activity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

X-ray crystallography is critical for resolving structural ambiguities. For example:

- Unit Cell Parameters : Compare observed values (e.g., monoclinic P21/c space group, a = 5.38 Å, b = 8.45 Å) with literature to identify polymorphs .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice, which may explain solubility variations .

Q. What experimental strategies address contradictions in enzymatic hydrolysis rates across studies?

Discrepancies may arise from differences in:

- Enzyme Source : Use standardized recombinant esterases to control for isoform variability.

- Substrate Preparation : Ensure consistent purity (≥98% by HPLC) and dissolution in DMSO to avoid aggregation .

- Assay Conditions : Maintain strict pH control (use phosphate buffers) and temperature (25°C ± 0.5°C).

Q. How can computational modeling predict reactivity in novel synthetic pathways?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states for esterification or hydrolysis.

- Molecular Docking : Simulate interactions between the compound and esterase active sites (e.g., using AutoDock Vina) to identify key binding residues .

Q. What advanced analytical techniques validate degradation products under stressed conditions?

- LC-MS/MS : Identify hydrolytic products (e.g., 4-nitrophenol, 2-naphthol) using electrospray ionization in negative mode.

- Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity, then compare degradation profiles against controls .

Methodological Notes

- Contradiction Management : Cross-validate NMR and crystallographic data to resolve structural ambiguities .

- Biological Assays : Include negative controls (e.g., heat-inactivated enzymes) to confirm substrate specificity .

- Synthetic Reproducibility : Document reaction parameters (solvent purity, stirring rate) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.